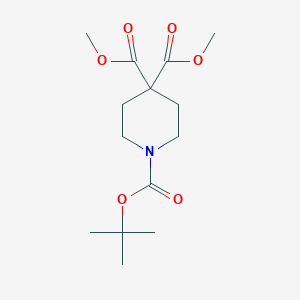
1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate
概要
説明
1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate is a complex organic compound belonging to the piperidine family It is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl and dimethyl groups, along with three carboxylate groups
準備方法
The synthesis of 1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate typically involves multiple steps, starting from readily available precursors. The synthetic routes often include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of Substituents: The tert-butyl and dimethyl groups are introduced through alkylation reactions using tert-butyl halides and dimethyl sulfate, respectively.
Carboxylation: The carboxylate groups are introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and advanced reaction conditions to streamline the process.
化学反応の分析
1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylate groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other nucleophiles replace hydrogen atoms.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique structural properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
類似化合物との比較
1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate can be compared with other piperidine derivatives, such as:
- tert-Butyl 4-amino-1-piperidinecarboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
These compounds share the piperidine core but differ in their substituents and functional groups, which confer unique properties and applications. The presence of three carboxylate groups in this compound makes it particularly versatile in forming complexes and participating in various chemical reactions.
特性
分子式 |
C14H23NO6 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
1-O-tert-butyl 4-O,4-O'-dimethyl piperidine-1,4,4-tricarboxylate |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-8-6-14(7-9-15,10(16)19-4)11(17)20-5/h6-9H2,1-5H3 |
InChIキー |
LDMUGEKGAFIGLA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
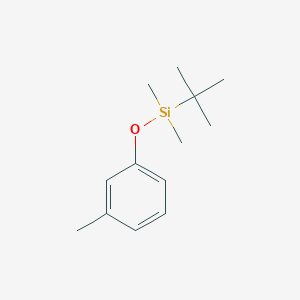
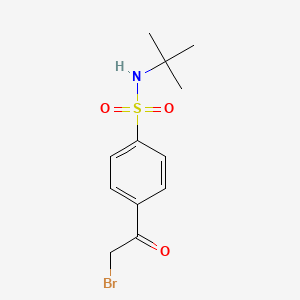
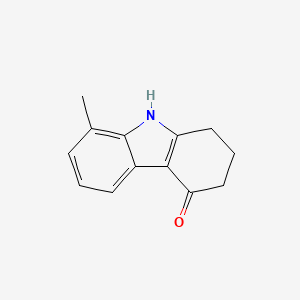
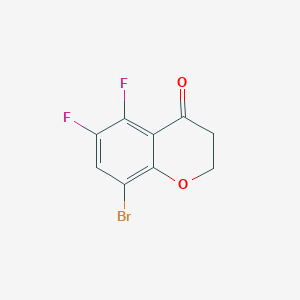
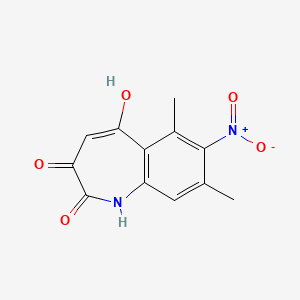
![1-{[2-(2,4-Difluorophenyl)oxiran-2-yl]methyl}-1H-imidazole](/img/structure/B8606451.png)
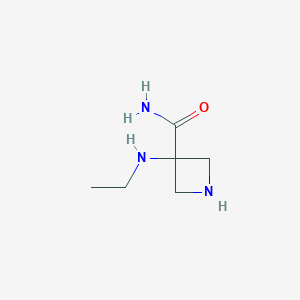
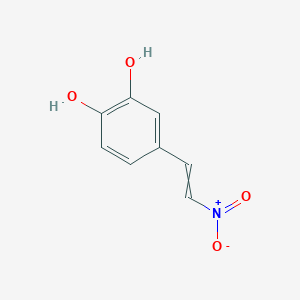
![1-[2-(2-Methoxyethoxy)ethoxy]-4-(prop-2-EN-1-YL)benzene](/img/structure/B8606466.png)
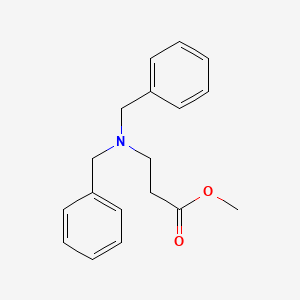
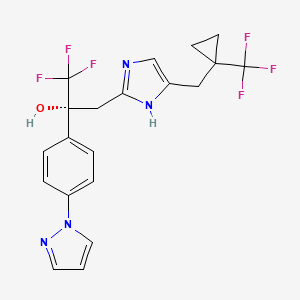
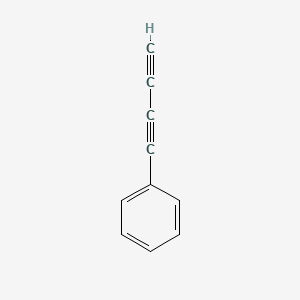
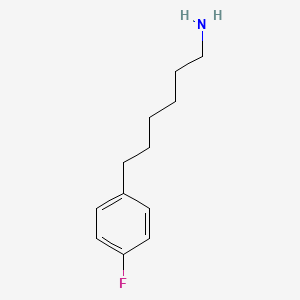
![2-[Ethyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B8606521.png)
